

# Commercial suppliers of 4-Butylbenzoyl chloride

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## Compound of Interest

Compound Name: *4-Butylbenzoyl chloride*

Cat. No.: *B1330187*

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An In-depth Technical Guide to Commercial **4-Butylbenzoyl Chloride** for Researchers and Drug Development Professionals

## Introduction

**4-Butylbenzoyl chloride** (and its isomer 4-tert-butylbenzoyl chloride) is a key intermediate in organic synthesis, widely utilized in the development of pharmaceuticals, agrochemicals, and specialty polymers. As an acyl chloride, it is a reactive compound that readily participates in reactions such as Friedel-Crafts acylation and amide or ester formation. Its butyl group provides lipophilicity, a property often tuned in drug design to modulate absorption, distribution, metabolism, and excretion (ADME) profiles of candidate molecules.

This guide provides a comprehensive overview of the commercial suppliers of **4-butylbenzoyl chloride**, presents its chemical properties in a structured format, and details key experimental protocols relevant to its application in research and development.

## Commercial Suppliers and Product Specifications

Sourcing high-quality reagents is a critical first step in any research or development workflow. **4-Butylbenzoyl chloride** and its common isomer, 4-tert-butylbenzoyl chloride, are available from several major chemical suppliers. The following tables summarize the product offerings from prominent vendors.

Table 1: Commercial Suppliers of **4-Butylbenzoyl Chloride** (CAS: 28788-62-7)[1][2]

Supplier/Manufacturer	Product Name	Purity/Assay	Available Quantities	CAS Number
Sigma-Aldrich (Aldrich)	4-Butylbenzoyl chloride	97%	5 g, 25 g	28788-62-7[3]
TCI America	4-Butylbenzoyl Chloride	>97.0% (GC)	25 g, 250 g	28788-62-7[1]

Table 2: Commercial Suppliers of 4-tert-Butylbenzoyl Chloride (CAS: 1710-98-1)[4][5][6][7]

Supplier/Manufacturer	Product Name	Purity/Assay	Available Quantities	CAS Number
Sigma-Aldrich (Aldrich)	4-tert-Butylbenzoyl chloride	98%	25 g, 100 g	1710-98-1[6]
Thermo Scientific Chemicals	4-tert-Butylbenzoyl chloride	98%	5 g, 25 g, 100 g	1710-98-1[4][5]
Fisher Scientific	4-tert-Butylbenzoyl chloride	98%	25 g, 100 g	1710-98-1[7]
SLS (Sigma-Aldrich)	4-tert-Butylbenzoyl chloride	98%	100 g	1710-98-1[6]
Alkali Scientific (MilliporeSigma)	4-tert-Butylbenzoyl chloride	Not specified	100 g	1710-98-1[8]

## Key Experimental Protocols

**4-Butylbenzoyl chloride** is primarily used as an acylating agent. Below are detailed protocols for its application in two fundamental reaction types: Friedel-Crafts acylation for C-C bond formation and amide synthesis for C-N bond formation.

## Friedel-Crafts Acylation of an Aromatic Compound

This protocol describes a general procedure for the Lewis acid-catalyzed acylation of an aromatic substrate (e.g., anisole, toluene) with an acyl chloride like **4-butylbenzoyl chloride**. The reaction leads to the formation of an aryl ketone, a valuable intermediate in drug synthesis. [9][10]

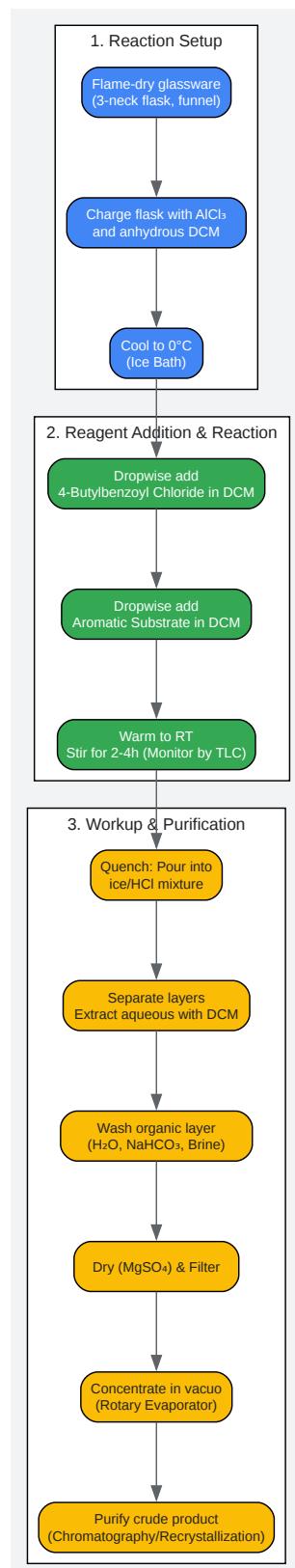
### Materials:

- **4-Butylbenzoyl chloride** (1.0 equivalent)
- Aromatic substrate (e.g., anisole) (1.1 equivalents)
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ ) (1.2 equivalents)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (1M HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

### Procedure:

- **Setup:** Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
- **Catalyst Suspension:** Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equiv.) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

- Acyl Chloride Addition: Dissolve **4-butylbenzoyl chloride** (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred  $\text{AlCl}_3$  suspension over 30-60 minutes, ensuring the internal temperature remains between 0-5°C. [\[10\]](#)
- Aromatic Substrate Addition: After the acyl chloride addition is complete, add a solution of the aromatic substrate (1.1 equiv.) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5°C.
- Reaction: Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.
- Washing: Wash the combined organic phase sequentially with water, saturated  $\text{NaHCO}_3$  solution, and finally with brine. [\[9\]](#)
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude aryl ketone by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

[Click to download full resolution via product page](#)**Workflow for Friedel-Crafts Acylation.**

## Synthesis of an N-Substituted Amide

This protocol provides a general method for the reaction between **4-butylbenzoyl chloride** and a primary or secondary amine to form a stable amide bond. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients.

### Materials:

- **4-Butylbenzoyl chloride** (1.0 equivalent)
- Primary or secondary amine (1.1 equivalents)
- A non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) (1.2 equivalents)
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Diethyl Ether)
- Hydrochloric Acid (1M HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, ice bath.

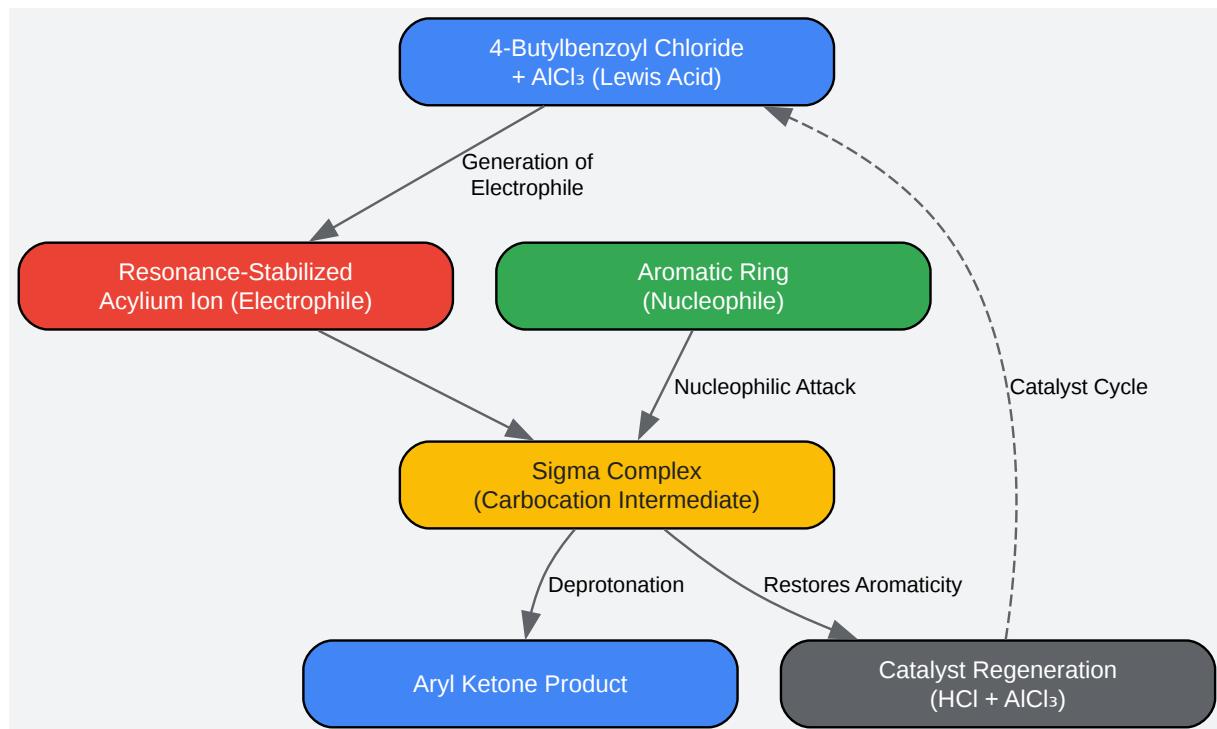
### Procedure:

- **Setup:** In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.1 equiv.) and the non-nucleophilic base (1.2 equiv.) in the chosen anhydrous solvent.
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Acyl Chloride Addition:** Dissolve **4-butylbenzoyl chloride** (1.0 equiv.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes. A precipitate (the hydrochloride salt of the base) will likely form.

- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
- Workup: Dilute the reaction mixture with the solvent. Wash the organic solution sequentially with 1M HCl (to remove excess amine and base), water, saturated  $\text{NaHCO}_3$  solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude amide.
- Purification: If necessary, purify the product by recrystallization or silica gel chromatography.

## Reaction Mechanism and Visualization

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key step is the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.



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## Mechanism of Friedel-Crafts Acylation.

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